1-Methylindole-2-carboxylic acid

Catalog No.
S702862
CAS No.
16136-58-6
M.F
C10H9NO2
M. Wt
175.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylindole-2-carboxylic acid

CAS Number

16136-58-6

Product Name

1-Methylindole-2-carboxylic acid

IUPAC Name

1-methylindole-2-carboxylic acid

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)6-9(11)10(12)13/h2-6H,1H3,(H,12,13)

InChI Key

MAHAMBLNIDMREX-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C=C1C(=O)O

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)O

1-Methylindole-2-carboxylic acid is an organic compound with the molecular formula C₁₀H₉NO₂ and a CAS number of 16136-58-6. It features a methyl group attached to the nitrogen atom of the indole ring, which is a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH) at the 2-position of the indole structure. It is known for its role as a building block in organic synthesis and has been studied for its potential biological activities .

As a Reactant in Organic Synthesis

1-MICA is primarily employed as a reactant in organic synthesis, particularly for the preparation of more complex molecules with diverse functionalities. Here are some specific examples:

  • Synthesis of keto-indoles: 1-MICA can be used to synthesize keto-indoles, which are a class of compounds with potential applications as indoleamine 2,3-dioxygenase (IDO) inhibitors. IDO is an enzyme involved in the regulation of the immune system, and its inhibition is being explored in the context of cancer treatment. Source: Sigma-Aldrich product page for 1-Methylindole-2-carboxylic acid:
  • Derivatives with potential antitumor activity: 1-MICA can serve as a starting material for the synthesis of fenbufen and ethacrynic acid derivatives, which are classes of compounds exhibiting potential antitumor properties. These derivatives are often obtained through amide coupling reactions. Source: Sigma-Aldrich product page for 1-Methylindole-2-carboxylic acid:
  • Diastereoselective synthesis of vinylated heterocycles: 1-MICA can be utilized in the diastereoselective synthesis of vinylated heterocycles. This process involves the stereochemically controlled addition of a vinyl group to a heterocyclic ring, leading to molecules with specific spatial arrangements of atoms. Such compounds are of interest in drug discovery due to their potential for enhanced biological activity. Source: Recent Progress in Ruthenium-Catalyzed Transformations
  • Synthesis of 2,3-dihalo indoles: 1-MICA can be employed in the synthesis of 2,3-dihalo indoles. This reaction utilizes hypervalent iodine reagents to achieve decarboxylative halogenation, a process that removes the carboxylic acid group and introduces two halogen atoms (e.g., chlorine, bromine) at specific positions on the indole ring. The resulting compounds hold promise for further exploration in various research fields. Source: Hypervalent Iodine-Mediated Decarboxylative Halogenation of Carboxylic Acids and Esters
  • Preparation of α-ketoamides: 1-MICA can be used to prepare α-ketoamides, a class of compounds exhibiting potential as cathepsin S inhibitors. Cathepsin S is an enzyme involved in tumor invasion and angiogenesis (blood vessel formation), and its inhibition is a strategy being investigated for cancer treatment. Source: Design, Synthesis, and Biological Evaluation of Novel α-Ketoamides as Cathepsin S Inhibitors:
, including:

  • Formation of Sulfinyl Chlorides: When reacted with thionyl chloride, it yields sulfinyl chlorides, which can be useful intermediates in further synthetic applications .
  • Reactions with Aromatic Aldehydes: This compound can react with aromatic aldehydes, leading to the formation of diverse products that may have applications in medicinal chemistry .
  • Mixed Anhydride Formation: The reactivity towards nucleophiles can be enhanced by converting 1-methylindole-2-carboxylic acid into a mixed anhydride with methanesulfonic acid, facilitating further synthetic transformations .

Research indicates that 1-methylindole-2-carboxylic acid exhibits various biological activities. It has been investigated for its potential anti-inflammatory and antimicrobial properties. The compound's ability to modulate biological pathways may make it a candidate for therapeutic applications, although further studies are required to elucidate its mechanisms of action and efficacy in vivo .

Several methods exist for synthesizing 1-methylindole-2-carboxylic acid:

  • Starting from Indole Derivatives: The synthesis often begins with indole derivatives, which undergo carboxylation reactions to introduce the carboxylic acid group.
  • Methylation Reactions: Methylating agents can be employed to introduce the methyl group at the nitrogen position, typically involving alkylation techniques.
  • Functional Group Transformations: Existing functional groups can be transformed through various

1-Methylindole-2-carboxylic acid serves multiple roles in both academic research and industrial applications:

  • Synthetic Intermediate: It is primarily used as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry.
  • Building Block for Indole Derivatives: The compound is utilized in the preparation of keto-indoles and other derivatives that may possess desirable biological activities .
  • Research Tool: Its unique structure allows it to be used in studies aimed at understanding indole chemistry and its implications in medicinal chemistry.

Interaction studies involving 1-methylindole-2-carboxylic acid focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a reactive intermediate in organic synthesis. Additionally, investigations into its biological interactions are ongoing to determine how it may influence cellular pathways or interact with specific biological targets .

1-Methylindole-2-carboxylic acid shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Indole-2-carboxylic acidIndole ring with a carboxylic acid groupLacks methyl substitution on nitrogen
2-MethylindoleMethyl group at position 2 on indoleNo carboxylic acid functionality
3-Indolecarboxylic acidCarboxylic acid at position 3 on indoleDifferent positioning of functional groups
1-HydroxyindoleHydroxyl group at position 1 on indoleHydroxyl instead of carboxyl group

The uniqueness of 1-methylindole-2-carboxylic acid lies in its specific methyl substitution at the nitrogen atom combined with a carboxylic acid functional group at position 2, which influences its reactivity and biological activity compared to these similar compounds.

The development of 1-methylindole-2-carboxylic acid is intrinsically linked to the pioneering work on indole chemistry by Emil Fischer in the late 19th century. In 1883, Fischer and F. Jourdan conducted a groundbreaking experiment where they treated pyruvic acid 1-methylphenylhydrazone with alcoholic hydrogen chloride, successfully generating 1-methylindole-2-carboxylic acid. This reaction became the foundation for what is now recognized as the Fischer Indole synthesis, one of the oldest and most important reactions in organic chemistry. The synthesis method has remained the predominant approach for preparing substituted indoles since its discovery, highlighting its significance in chemical research.

The historical development of this compound reflects the evolution of heterocyclic chemistry methodologies throughout the 20th century. Early studies primarily focused on establishing efficient synthetic routes, while later research expanded to explore its potential applications across various scientific disciplines. This transition from synthetic methodology to application-driven research has positioned 1-methylindole-2-carboxylic acid as a valuable building block in modern chemical research.

Significance in Heterocyclic Chemistry Research

1-Methylindole-2-carboxylic acid holds substantial importance in heterocyclic chemistry due to its unique structural features and chemical versatility. The compound's significance stems from the indole core, which is considered a privileged structure in medicinal chemistry due to its presence in numerous biologically active natural products and pharmaceutical agents. The strategic positioning of the carboxylic acid group at the C2 position, coupled with N-methylation, creates a molecular scaffold with distinctive reactivity patterns that are exploited in various chemical transformations.

In heterocyclic chemistry research, this compound serves as a model system for studying indole reactivity and as a versatile building block for constructing more complex molecular architectures. Its involvement in key reactions such as esterification, amidation, and decarboxylative coupling makes it an invaluable tool for synthetic chemists seeking to develop novel heterocyclic compounds with tailored properties and functions.

Research Trajectory and Current Academic Focus

The research trajectory of 1-methylindole-2-carboxylic acid has evolved significantly over time, transitioning from fundamental studies on synthesis and reactivity to application-oriented research in medicinal chemistry and materials science. Current academic focus encompasses several key areas where this compound demonstrates substantial utility.

Recent research has particularly emphasized the development of 1-methylindole-2-carboxylic acid derivatives as potential therapeutic agents. Notable among these are investigations into HIV-1 integrase inhibitors, where the indole core serves as a critical pharmacophore for enzyme inhibition. The compound has also gained attention as a starting material for creating compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.

Additionally, contemporary research has explored novel reaction pathways involving 1-methylindole-2-carboxylic acid, including copper-catalyzed transformations, decarboxylative coupling reactions, and innovative annulation strategies. These studies continue to expand the synthetic utility of this compound while uncovering new applications in diverse fields of scientific inquiry.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16136-58-6

Wikipedia

1-Methylindole-2-carboxylic acid

Dates

Modify: 2023-08-15

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